2-Methylpyrrolidine

Overview

Description

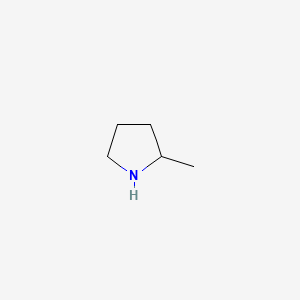

2-Methylpyrrolidine (CAS 765-38-8) is a five-membered saturated heterocyclic amine with a methyl group at the 2-position. Its molecular formula is C₅H₁₁N (MW: 85.15 g/mol), and it exists as a chiral compound with (R)- and (S)-enantiomers (CAS 41720-98-3 and 59335-84-1, respectively) . Key properties include:

Preparation Methods

Catalytic Hydrogenation of Pyrroline Derivatives

Hydrogenation of 2-Methylpyrroline

The hydrogenation of 2-methylpyrroline to 2-methylpyrrolidine is a widely adopted industrial method. Platinum-based catalysts, such as platinum on carbon (Pt/C) or platinum(IV) oxide, enable high conversion rates under mild conditions. For example, WO2008137087A1 details a scalable process where 2-methylpyrroline undergoes hydrogenation in an ethanol-methanol solvent (2:1–3:1 v/v) at ambient temperature, achieving optical purities exceeding 50% enantiomeric excess (ee) for both (R)- and (S)-enantiomers . The reaction typically completes within 24 hours, with the catalyst removed via filtration to yield this compound tartrate salts.

Reaction Conditions and Yield Optimization

-

Catalyst Load : 5% Pt/C achieves 85–90% yield with minimal byproducts .

-

Solvent Systems : Ethanol-methanol mixtures enhance solubility and reaction kinetics compared to pure ethanol .

-

Temperature : Ambient temperatures (20–25°C) prevent racemization, critical for enantioselective synthesis .

Enantioselective Synthesis of this compound

Resolution via Tartrate Salt Formation

JP5698887B2 discloses a two-step resolution method starting from racemic this compound. The compound is treated with L-tartaric acid or D-tartaric acid in ethanol, forming diastereomeric salts. Recrystallization at −20°C isolates (R)-2-methylpyrrolidine L-tartrate or (S)-2-methylpyrrolidine D-tartrate with ≥99% ee . Subsequent basification with potassium hydroxide liberates the free amine, yielding enantiopure this compound.

Key Parameters for Optical Purity

-

Acid-to-Amime Ratio : A 1:1 molar ratio of tartaric acid to this compound minimizes residual racemate .

-

Recrystallization Cycles : Three recrystallizations increase ee from 50% to >99% .

Green Synthesis in Aqueous Media

Nucleophilic Substitution with Methylamine

The VJS study demonstrates a solvent-free approach using methylamine and 1,4-dibromobutane catalyzed by K₂CO₃ . At 90°C, the reaction achieves 50.3% yield within 3 hours via an SN2 mechanism. Higher temperatures (>100°C) reduce yields due to competing elimination reactions, underscoring the need for precise thermal control .

Table 1: Comparison of Green Synthesis Conditions

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 90°C | 50.3 | 98.5 |

| Catalyst (K₂CO₃) | 10 mol% | 48.1 | 97.8 |

| Reaction Time | 3 hours | 50.3 | 98.5 |

Industrial-Scale Production Techniques

Continuous Flow Hydrogenation

US7244852B2 highlights a continuous flow system for synthesizing this compound from pyrrolidine derivatives. Using a fixed-bed reactor with nickel-alumina catalysts, the process operates at 17–21 MPa and 165–200°C, achieving 95% conversion rates . This method reduces downtime between batches and enhances reproducibility for pharmaceutical applications.

Catalyst Deactivation and Regeneration

-

Lifetime : Nickel-alumina catalysts maintain activity for >1,000 hours before requiring regeneration .

-

Regeneration Protocol : Oxidative treatment at 400°C restores 90% of initial activity .

Emerging Methodologies and Innovations

Biocatalytic Approaches

Recent advancements explore lipase-mediated kinetic resolution of this compound racemates. Immobilized Candida antarctica lipase B (CAL-B) in ionic liquids achieves 70% ee for (R)-enantiomers, though yields remain low (∼30%) compared to chemical methods.

Chemical Reactions Analysis

Types of Reactions

2-Methylpyrrolidine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding amides or nitriles.

Reduction: It can be reduced to form secondary amines.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions include amides, nitriles, secondary amines, and various substituted derivatives of this compound.

Scientific Research Applications

Pharmaceutical Development

2-Methylpyrrolidine has been utilized as a building block in the synthesis of various pharmaceutical compounds. Its ability to act as a solvent and reagent in chemical reactions enhances its utility in drug formulation and development.

- Case Study : A study highlighted the synthesis of novel muscarinic acetylcholine receptor (mAChR) modulators using this compound derivatives. These compounds exhibited significant pharmacological activity, indicating potential therapeutic applications in treating neurological disorders .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the production of more complex nitrogen-containing compounds.

- Synthesis Example : Researchers have successfully synthesized (R)-2-methylpyrrolidine through efficient methods, showcasing its role in creating chiral molecules essential for drug development .

Solvent Properties

This compound has been studied for its solvent capabilities, particularly in pharmaceutical formulations. Its properties allow it to dissolve various active pharmaceutical ingredients effectively.

- Application Insight : As a solvent, it aids in enhancing the bioavailability of poorly soluble drugs, making it valuable in improving drug delivery systems .

Chemical Industry

In the chemical industry, this compound is used as a solvent and reagent in various chemical reactions, contributing to the production of specialty chemicals.

Agriculture

The compound is also explored for its potential use in agricultural formulations, particularly as a component in pesticide formulations due to its solubilizing properties.

Data Table: Applications of this compound

Mechanism of Action

The mechanism of action of 2-Methylpyrrolidine involves its interaction with molecular targets and pathways in biological systems. It can act as a ligand for various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Key Insights :

- Substituents (methyl, ethyl, adamantyl) modulate steric and electronic properties, influencing reactivity and binding in drug design .

- Enantioselective synthesis methods vary: chemical routes achieve higher purity (>99% ee) compared to enzymatic (75% ee ).

Physical and Chemical Properties

Key Insights :

- The hydrochloride salt form (e.g., this compound HCl, CAS 54677-53-1) improves stability but reduces solubility .

- Methyl substitution increases hydrophobicity compared to pyrrolidine, affecting pharmacokinetics in drug candidates .

Key Insights :

Biological Activity

2-Methylpyrrolidine is a five-membered heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its biological properties, including antimicrobial, antiviral, and other therapeutic effects, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound, with the molecular formula C₅H₉N, is a derivative of pyrrolidine featuring a methyl group at the second position. This structural modification influences its biological activity and pharmacological potential.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of this compound and its derivatives. Research indicates that this compound exhibits significant antibacterial activity against various pathogens.

Case Studies and Findings

-

Antimicrobial Efficacy :

- A study reported that this compound derivatives demonstrated moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, with inhibition zones measured at 17 mm and 15 mm respectively when tested at a concentration of 2 mg/mL in agar diffusion assays .

- Another research highlighted the effectiveness of pyrrolidine derivatives in inhibiting biofilm formation of E. coli, showcasing their potential in treating infections associated with biofilm-related bacteria .

- Mechanism of Action :

Antiviral Activity

The antiviral potential of this compound has also been explored, particularly in the context of emerging viral infections.

- Recent studies suggest that certain pyrrolidine derivatives exhibit antiviral properties against viruses such as SARS-CoV-2. The presence of additional functional groups enhances their interaction with viral proteins, improving their effectiveness as antiviral agents .

Other Biological Activities

Beyond antimicrobial and antiviral effects, this compound and its derivatives have shown promise in various therapeutic areas:

- Anti-inflammatory Properties : Some studies indicate that compounds containing the pyrrolidine ring can modulate inflammatory responses, making them candidates for treating inflammatory diseases .

- Neuroprotective Effects : Research has suggested neuroprotective properties linked to pyrrolidine derivatives, which may be beneficial in conditions like Alzheimer's disease .

Comparative Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-methylpyrrolidine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Two primary methods are widely used:

-

Catalytic Hydrodenitrogenation : Reaction of pyrrolidine derivatives with methylating agents (e.g., CH₃I) in the presence of sulfided NiMo/γ-Al₂O₃ catalysts under hydrogen pressure (100–200°C). Yields range from 65–85%, with purity dependent on catalyst activation protocols .

-

Enzymatic Reduction : Imine reductases (IREDs) catalyze the enantioselective reduction of 2-methyl-1-pyrroline to (R)- or (S)-2-methylpyrrolidine. For example, Streptomyces sp. GF3546 achieves >99% enantiomeric excess (ee) for (S)-enantiomers under NADPH-dependent conditions .

Critical Parameters : Catalyst pre-treatment (sulfidation time), enzyme stability, and solvent polarity (e.g., ethanol vs. aqueous buffers) significantly impact outcomes.- Data Table :

| Method | Catalyst/Enzyme | Yield (%) | ee (%) | Key Reference |

|---|---|---|---|---|

| Hydrodenitrogenation | NiMo/γ-Al₂O₃ | 78 | N/A | |

| IRED-Catalyzed Reduction | Streptomyces sp. GF3546 | 92 | >99 |

Q. How can researchers validate the structural identity and purity of this compound?

- Methodological Answer :

- Spectroscopic Techniques :

- ¹H/¹³C NMR : Key peaks include δ ~2.7–3.1 ppm (pyrrolidine ring protons) and δ ~1.3 ppm (methyl group) .

- GC-MS : Retention time ~8.2 min (HP-5 column), with m/z 85 [M⁺] and fragment ions at m/z 56 (ring cleavage) .

- Chiral Analysis : Chiral GC (e.g., γ-cyclodextrin columns) or polarimetry ([α]D²⁵ = +15.2° for (S)-enantiomer) to confirm enantiopurity .

Purity Checks : Residual solvent analysis via headspace GC and Karl Fischer titration for water content (<0.1% w/w) .

Q. What safety protocols are critical for handling this compound in lab settings?

- Methodological Answer :

- Hazard Mitigation : Use in fume hoods with explosion-proof equipment (flash point: 3°C). Avoid contact with oxidizers (Risk Phrase R11: highly flammable) .

- PPE : Nitrile gloves, safety goggles, and flame-resistant lab coats. Emergency showers/eye wash stations must be accessible .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and neutralize with dilute HCl (pH 7 before disposal) .

Advanced Research Questions

Q. How do stereochemical variations (e.g., (R)- vs. (S)-2-methylpyrrolidine) influence biochemical interactions in host-guest systems?

- Methodological Answer :

-

Host-Guest Studies : Nonasil-[4158] clathrates preferentially encapsulate (S)-enantiomers due to steric compatibility with chiral cavities. Assess via X-ray crystallography and thermodynamic stability assays (ΔG ~ -12 kJ/mol for (S)-enantiomer) .

-

Computational Modeling : DFT calculations (B3LYP/6-31G*) predict binding affinities by analyzing van der Waals interactions and hydrogen-bonding patterns .

- Data Table :

| Enantiomer | Host System | Binding Affinity (ΔG, kJ/mol) | Technique |

|---|---|---|---|

| (S) | Nonasil-[4158] | -12.0 ± 0.5 | X-ray, ITC |

| (R) | Nonasil-[4158] | -8.3 ± 0.7 | X-ray, ITC |

Q. What computational strategies predict the reactivity of this compound in catalytic cycles?

- Methodological Answer :

- Reactivity Modeling : Use Gaussian 16 with M06-2X/cc-pVTZ to simulate transition states in hydrodenitrogenation. Key metrics: activation energy (Eₐ ~45 kJ/mol) and charge transfer analysis .

- Solvent Effects : COSMO-RS simulations in ethanol/water mixtures predict solvation free energy (ΔGₛₒₗᵥ ~ -15 kcal/mol) and protonation states .

Q. How does this compound stability vary under high-temperature or acidic conditions?

- Methodological Answer :

- Thermal Stability : TGA shows decomposition onset at 180°C (N₂ atmosphere), forming pyrrole derivatives via dehydrogenation .

- Acid Resistance : In 1M HCl, this compound undergoes partial ring-opening (t₁/₂ = 2 h at 25°C). Monitor via ¹H NMR (disappearance of δ ~3.0 ppm signals) .

Q. What comparative studies exist between this compound and analogs (e.g., 2-ethylpyrrolidine) in coordination chemistry?

- Methodological Answer :

- Metal Complexation : Cu(II) complexes with this compound exhibit weaker ligand field strength (Δ₀ = 12,500 cm⁻¹) vs. 2-ethyl analogs (Δ₀ = 13,200 cm⁻¹) due to steric hindrance. Characterize via UV-Vis and EPR .

Guidelines for Reproducibility

- Experimental Documentation : Follow Beilstein Journal protocols: report catalyst activation steps, enzyme batch numbers, and raw spectral data in supplementary materials .

- Data Contradictions : Resolve discrepancies (e.g., variable ee in enzymatic synthesis) by standardizing NADPH regeneration systems or verifying enzyme purity via SDS-PAGE .

Properties

IUPAC Name |

2-methylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N/c1-5-3-2-4-6-5/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGHPCLZJAFCTIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70883347 | |

| Record name | Pyrrolidine, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

765-38-8 | |

| Record name | 2-Methylpyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=765-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylpyrrolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrrolidine, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrrolidine, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylpyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.040 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.